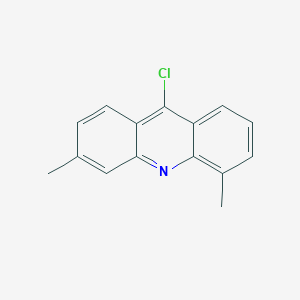

9-Chloro-3,5-dimethylacridine

Overview

Description

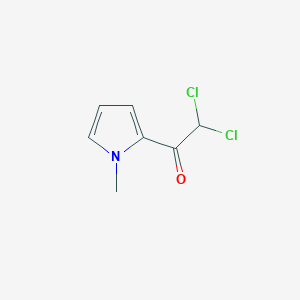

9-Chloro-3,5-dimethylacridine is a chemical compound with the formula C15H12ClN . It is a derivative of acridine, a class of compounds that have been extensively researched for their potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves Ullmann condensation, a chemical reaction that forms a carbon-carbon bond between two aryl groups . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

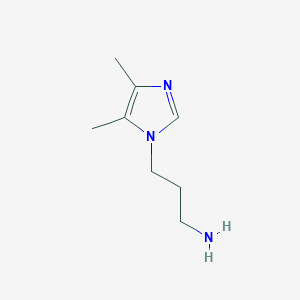

The molecular structure of this compound consists of three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives, including this compound, are known for their high cytotoxic activity. They are known to intercalate into double-stranded DNA, which is quite likely due to their planar form .Scientific Research Applications

Electrochemical Study and DNA Interaction

9-Chloroacridine (9Cl-A) is a precursor molecule for the synthesis of acridine derivatives with cytostatic activity. Its electrochemical behavior is complex and pH-dependent, involving various oxidation and reduction processes. A study conducted by Rupar et al. (2020) explored its interaction with double-stranded DNA (dsDNA) using an electrochemical biosensor. This interaction involves the intercalation of 9Cl-A into dsDNA, indicating potential in drug design and pharmaceutical development (Rupar et al., 2020).

Photophysical Properties in Organic Light-Emitting Diodes (OLEDs)

A compound related to 9-Chloro-3,5-dimethylacridine, 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN), has been investigated for its potential in OLEDs. Marian (2016) studied its photophysics using quantum chemical methods. ACRXTN, used as an assistant dopant in green-emitting OLEDs, showed significant improvement in external electroluminescence quantum efficiency due to efficient triplet-to-singlet upconversion (Marian, 2016).

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives, structurally similar to this compound, have been studied for their potential as anti-HIV drugs. Saturnino et al. (2018) synthesized a series of these compounds and evaluated theireffectiveness against HIV in cell-based assays. Among these compounds, a nitro-derivative showed a promising profile as a lead for novel anti-HIV drug development (Saturnino et al., 2018).

Thermally Activated Delayed Fluorescence

The synthesis and photophysical properties of compounds related to this compound have been explored for applications in thermally activated delayed fluorescence (TADF). Cooper et al. (2018) investigated compounds incorporating electronegative fluorine atoms, which showed promise in OLEDs due to their high external quantum efficiency and sky-blue emission. These studies suggest the potential of similar acridine derivatives in advanced lighting and display technologies (Cooper et al., 2018).

Biochemical Research

This compound and related compounds have also been used in biochemical research. For instance, Gong et al. (2009) developed a beta-galactosidase activity assay using a far-red-shifted fluorescent substrate derived from a similar compound. This assay provides a high signal-to-background ratio, useful in various biochemical and genetic research contexts (Gong et al., 2009).

Molecular Modeling and Drug Design

In the field of drug design, compounds structurally related to this compound have been analyzed for their potential as anticancer drugs. Santana et al. (2020) used molecular modeling to study chromene derivatives, suggesting their role as DNA intercalators and potential leads for new anticancer drugs (Santana et al., 2020).

Mechanism of Action

The mechanism of action of acridine derivatives, including 9-Chloro-3,5-dimethylacridine, is primarily due to DNA intercalation. This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Future Directions

Future research on 9-Chloro-3,5-dimethylacridine and other acridine derivatives may focus on developing effective approaches for finding and optimizing these compounds for localizing at disease sites. They may also be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

properties

IUPAC Name |

9-chloro-3,5-dimethylacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-9-6-7-11-13(8-9)17-15-10(2)4-3-5-12(15)14(11)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPYOWFULQNLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC=C3C(=C2C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546110 | |

| Record name | 9-Chloro-3,5-dimethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88914-93-6 | |

| Record name | 9-Chloro-3,5-dimethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360365.png)

![2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360373.png)

![Imidazo[1,5-a]pyrimidine, 4-methoxy-2-methyl-6-(1-methylethyl)-](/img/structure/B3360379.png)

![2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360394.png)

![9H-Pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3360411.png)

![N-[4-(1H-imidazol-1-yl)butyl]formamide](/img/structure/B3360422.png)